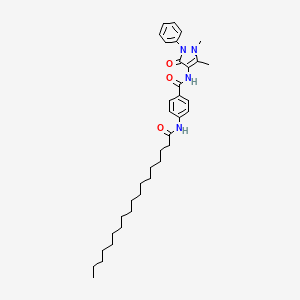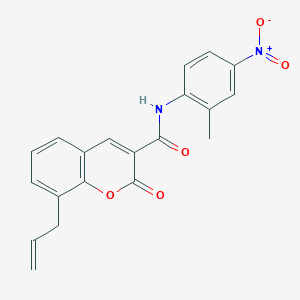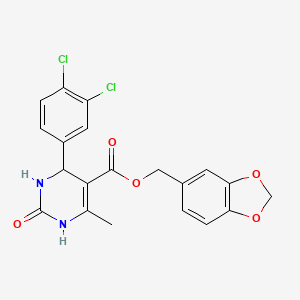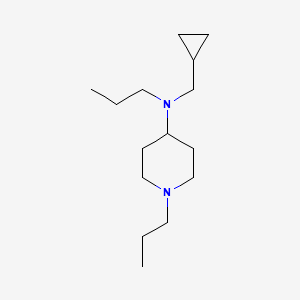
N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-methyl-3-furamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-methyl-3-furamide, commonly known as TAK-915, is a novel small molecule that has been developed as a potential treatment for cognitive impairment associated with various neurological disorders. TAK-915 belongs to a class of compounds known as positive allosteric modulators (PAMs) of the GABA-A receptor, which is a key target for many drugs used to treat anxiety and sleep disorders.
Mechanism of Action
TAK-915 acts as a PAM of the GABA-A receptor, which is a type of ionotropic receptor that mediates the effects of the inhibitory neurotransmitter, gamma-aminobutyric acid (GABA). By binding to a specific site on the GABA-A receptor, TAK-915 enhances the effects of GABA, leading to increased inhibition of neuronal activity in the brain. This increased inhibition is thought to underlie the cognitive-enhancing effects of TAK-915.
Biochemical and Physiological Effects:
TAK-915 has been shown to enhance the activity of GABA-A receptors in the brain, leading to increased inhibition of neuronal activity. This increased inhibition is thought to improve cognitive function and memory in animal models of neurological disorders. Additionally, TAK-915 has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life in the body.
Advantages and Limitations for Lab Experiments
One advantage of TAK-915 is its specificity for the GABA-A receptor, which is a well-characterized target for many drugs used to treat anxiety and sleep disorders. Additionally, TAK-915 has been shown to have a favorable pharmacokinetic profile, which may make it suitable for use in humans. One limitation of TAK-915 is its relatively low potency compared to other N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-methyl-3-furamide of the GABA-A receptor, which may limit its effectiveness as a cognitive enhancer.
Future Directions
There are several potential future directions for research on TAK-915. One area of interest is the potential use of TAK-915 in combination with other drugs to enhance its cognitive-enhancing effects. Another area of interest is the development of more potent N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-methyl-3-furamide of the GABA-A receptor, which may have greater efficacy as cognitive enhancers. Additionally, further studies are needed to determine the safety and effectiveness of TAK-915 in humans with cognitive impairment associated with neurological disorders.
Synthesis Methods
The synthesis of TAK-915 involves a multi-step process that begins with the reaction of 3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene with methyl isocyanate to form the corresponding urea derivative. This intermediate is then subjected to a series of reactions involving various reagents and solvents to yield the final product, TAK-915.
Scientific Research Applications
TAK-915 has been extensively studied in preclinical models of cognitive impairment associated with Alzheimer's disease, schizophrenia, and other neurological disorders. In these studies, TAK-915 has been shown to improve cognitive function and memory in animal models, suggesting that it may have potential as a treatment for these conditions in humans.
properties
IUPAC Name |
N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-methylfuran-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2S/c1-9-3-4-12-13(8-17)16(21-14(12)7-9)18-15(19)11-5-6-20-10(11)2/h5-6,9H,3-4,7H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVQZYWGJXIBWLK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)SC(=C2C#N)NC(=O)C3=C(OC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[1-({1-[(2-methyl-1-benzofuran-7-yl)carbonyl]-4-piperidinyl}methyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B5126528.png)
![2-(3,5-dimethyl-4-isoxazolyl)-N-(imidazo[2,1-b][1,3]thiazol-6-ylmethyl)acetamide](/img/structure/B5126541.png)
![4-[(5-imino-7-oxo-2-phenyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]-2-methoxyphenyl 2-thiophenecarboxylate](/img/structure/B5126553.png)

![4-{[3-(diphenylmethyl)-1,2,4-oxadiazol-5-yl]methyl}morpholine](/img/structure/B5126563.png)

![N'-[2-(2-chlorophenoxy)acetyl]nicotinohydrazide](/img/structure/B5126591.png)
![4-{[3-(3-methoxyphenyl)-5-isoxazolyl]methyl}-1-[(1-methyl-1H-imidazol-2-yl)methyl]-4-piperidinol](/img/structure/B5126594.png)


![8-[(2-hydroxyethyl)amino]-7-(2-hydroxy-3-phenoxypropyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5126620.png)
![4-[4-(trifluoromethoxy)phenyl]-3,4-dihydrobenzo[h]quinolin-2(1H)-one](/img/structure/B5126629.png)
![cyclohexylmethyl 4-[2-(benzyloxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B5126633.png)
![6-amino-1-benzyl-4-(4-chlorophenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B5126635.png)